N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide features a benzothieno-pyrimidinone core substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide side chain linked to a 2,6-dimethylphenyl group.
Properties
Molecular Formula |
C28H29N3O3S2 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29N3O3S2/c1-4-34-20-14-12-19(13-15-20)31-27(33)24-21-10-5-6-11-22(21)36-26(24)30-28(31)35-16-23(32)29-25-17(2)8-7-9-18(25)3/h7-9,12-15H,4-6,10-11,16H2,1-3H3,(H,29,32) |
InChI Key |
JSXCHVYUZXZCBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC=C4C)C)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 4-Ethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the benzothieno[2,3-d]pyrimidine core is reacted with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the intermediate compound.
Formation of the Phenylacetamide Moiety: This final step involves the reaction of the intermediate with 2,6-dimethylaniline and chloroacetyl chloride under basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three primary moieties:
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis in acidic or alkaline media:
Example Reaction:
-
Kinetics : Second-order, with rate constants dependent on pH and temperature.
-
Byproducts : 2,6-dimethylaniline is released, detectable via GC-MS .
Sulfanyl Oxidation
The sulfanyl bridge is susceptible to oxidation, forming sulfoxides (e.g., with H₂O₂) or sulfones (e.g., with O₃):
Experimental Data :
| Oxidizing Agent | Time (h) | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|---|
| H₂O₂ (30%) | 2 | 25 | 78 | Sulfoxide |
| mCPBA | 1.5 | 0–5 | 92 | Sulfone |
Ring-Specific Reactions
The benzothienopyrimidinone core participates in:
-
Ring-opening reactions : Catalyzed by strong bases (e.g., NaOH/EtOH), yielding thiophene derivatives .
-
Electrophilic substitution : Bromination at the thiophene ring’s α-position under Br₂/FeBr₃.
Stability and Side Reactions
-
Thermal degradation : Decomposes above 200°C, releasing SO₂ and CO₂ (TGA analysis) .
-
Photoreactivity : Exposure to UV light induces C-S bond cleavage, forming radical intermediates .
Synthetic Modifications
The compound serves as a precursor for derivatives:
| Modification | Reagents | Application |
|---|---|---|
| Alkylation at N-position | CH₃I, K₂CO₃ | Enhanced solubility in polar solvents |
| Aryl substitution | Pd-catalyzed cross-coupling | Pharmacological scaffold development |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the development of new biochemical assays.
Medicine
Medically, N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group may play a crucial role in binding to these targets, while the benzothieno[2,3-d]pyrimidine core could facilitate interactions with nucleic acids or proteins. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Substituent Variations and Structural Similarities
The target compound belongs to a family of benzothieno-pyrimidinone derivatives with variable substituents. Key analogs and their differences are summarized below:
Key Observations :
- Ethoxy vs.
- Dimethylphenyl Isomerism : The 2,6-dimethylphenyl substituent (target) vs. 2,3- or 2,4-dimethylphenyl () alters steric hindrance and electronic interactions at the acetamide terminus, which may influence target binding .
- Para-Methylphenyl () : Substitution at the para position reduces steric bulk compared to ortho-dimethyl groups, possibly improving solubility .
Computational Similarity Analysis
Structural similarity metrics, such as Tanimoto and Dice indices, are critical for comparing these analogs. Using MACCS or Morgan fingerprints (bit vectors encoding structural features), the target compound likely exhibits high similarity (>0.7 Tanimoto score) with analogs sharing the benzothieno-pyrimidinone core but lower scores (~0.4–0.6) with compounds differing in substituents (e.g., ’s dichlorophenyl derivative) .
Molecular Networking : MS/MS-based cosine scores () would cluster the target compound with analogs like and (cosine >0.8) due to conserved fragmentation patterns, while methoxy/ethoxy variants () might form subclusters (cosine ~0.7) .
Spectroscopic Comparisons
NMR Profiling :
- Region-Specific Shifts : As demonstrated in , substituent changes (e.g., ethoxy to methoxy) would perturb chemical shifts in regions proximal to the phenyl ring (e.g., aromatic protons or adjacent methyl groups). For instance, the ethoxy group’s –OCH2CH3 protons (~1.3–1.5 ppm for CH3; ~3.8–4.2 ppm for OCH2) would differ from methoxy (–OCH3 at ~3.3 ppm) .
- Core Structure Stability: The benzothieno-pyrimidinone core (e.g., carbonyl at ~170–175 ppm in 13C NMR) remains consistent across analogs, as seen in ’s related compound .
Biological Activity
N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a variety of biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C29H25N3O3S2
- Molecular Weight : 527.6571 g/mol
- CAS Number : 315684-17-4
The compound's biological activity may be attributed to its ability to interact with various biological targets. The presence of the benzothieno-pyrimidine core is significant for its pharmacological properties. Research indicates that compounds with similar structures exhibit activities such as inhibition of protein interactions and modulation of enzymatic pathways.
Anticancer Activity
Studies have shown that derivatives of thienopyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the benzothieno-pyrimidine moiety have demonstrated significant inhibition of cell proliferation in human cancer cell lines due to their ability to disrupt critical signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of similar compounds against neurodegenerative diseases. The ability to inhibit mutant huntingtin protein interactions has been noted in related studies, suggesting that N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may also provide neuroprotection by reducing cytotoxicity associated with neurodegenerative conditions .
Antimicrobial Activity
The thiazolidinone derivatives related to this compound have shown broad-spectrum antimicrobial properties. These include antibacterial and antifungal activities attributed to their sulfur-containing structures which enhance their interaction with microbial targets .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure of N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide plays a crucial role in its biological activity. Variations in substituents on the aromatic rings significantly influence potency and selectivity for biological targets. For example:
- Substitution on the benzene ring enhances binding affinity to target proteins.
- Alkyl groups can modulate lipophilicity and cellular uptake.
Q & A
Q. What are the common synthetic routes for this compound, and how is the thieno-pyrimidinone core constructed?
The compound is synthesized via a multi-step approach. The thieno-pyrimidinone core is typically formed using a Gewald reaction, which involves cyclization of a ketone (e.g., N-acetyl-4-piperidone), activated cyanoacetate, and elemental sulfur in the presence of a base like triethylamine . Subsequent steps include coupling the core with a sulfanyl acetamide derivative. For example, 2-mercapto intermediates are reacted with chloroacetamide derivatives in acetonitrile to introduce the acetamide moiety .
Q. Which analytical techniques are critical for confirming the molecular structure and purity?
- X-ray crystallography : Resolves the three-dimensional conformation, including dihedral angles between aromatic rings and hydrogen-bonding interactions .
- NMR spectroscopy : Confirms proton environments, such as the ethoxyphenyl group (δ ~1.4 ppm for CH₃, δ ~4.1 ppm for OCH₂) and acetamide NH (δ ~10 ppm) .
- HPLC : Validates purity (>95% recommended for biological assays) .
Q. What safety protocols should be followed during synthesis and handling?
- Use fume hoods to avoid inhalation of fine powders.
- Wear nitrile gloves and eye protection to prevent skin/eye contact.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify optimal conditions. For example, a central composite design can map the effect of reaction time and temperature on yield .
- Bayesian Optimization : Machine learning models predict high-yield conditions with fewer experimental runs. This approach outperforms manual optimization in complex multi-step syntheses .
Q. How do structural modifications (e.g., substituents on the ethoxyphenyl group) influence biological activity?
Case Study :
Q. How can contradictions in crystallographic data between analogs be resolved?
Analytical Strategy :
- Compare intramolecular hydrogen bonds (e.g., N–H⋯N in ) and dihedral angles between aromatic rings.
- Use Cambridge Structural Database (CSD) surveys to benchmark observed conformations against similar compounds .
Q. What computational methods predict target interactions and pharmacokinetic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes with receptors like CXCR3 .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET Prediction : SwissADME estimates logP, solubility, and cytochrome P450 interactions .
Q. How can researchers address low reproducibility in biological assays?
Troubleshooting Framework :
- Verify compound stability under assay conditions (e.g., DMSO stock solutions degrade at room temperature; store at -20°C).
- Include positive controls (e.g., known CXCR3 inhibitors) to validate assay sensitivity .
- Use orthogonal assays (e.g., SPR and cell-based cAMP inhibition) to confirm activity .
Data Contradiction Analysis
Q. How should conflicting data on biological activity between in vitro and in vivo studies be interpreted?
Hypothesis-Driven Approach :
- Pharmacokinetics : Poor oral bioavailability (e.g., due to high logP) may explain reduced in vivo efficacy despite strong in vitro activity .
- Metabolite Interference : LC-MS/MS can identify active/inactive metabolites that alter efficacy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
